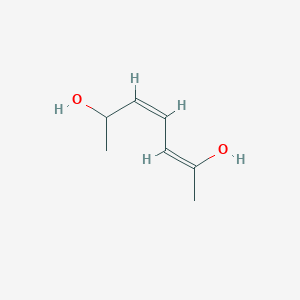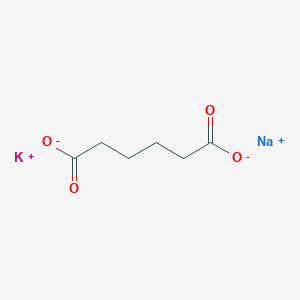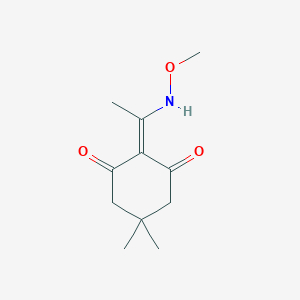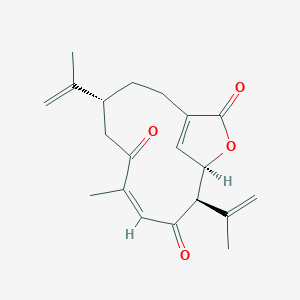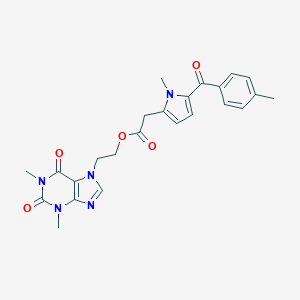![molecular formula C9H8ClN3S B024736 6-Chloro-2-[(2E)-2-ethylidenehydrazino]-1,3-benzothiazole CAS No. 100220-33-5](/img/structure/B24736.png)
6-Chloro-2-[(2E)-2-ethylidenehydrazino]-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-[(2E)-2-ethylidenehydrazino]-1,3-benzothiazole is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound is a benzothiazole derivative that has been synthesized using different methods.
作用機序
The mechanism of action of 6-Chloro-2-[(2E)-2-ethylidenehydrazino]-1,3-benzothiazole is not fully understood. However, it has been suggested that the compound acts by inhibiting various enzymes and proteins involved in the growth and proliferation of microorganisms and cancer cells.
Biochemical and Physiological Effects:
The compound has been found to have both biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of various microorganisms and cancer cells. It has also been found to reduce inflammation and exhibit antiviral properties.
実験室実験の利点と制限
The compound has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential applications. However, the compound also has some limitations. It is toxic in nature and requires proper handling and disposal. It also requires further studies to determine its safety and efficacy for human use.
将来の方向性
There are several future directions for the research on 6-Chloro-2-[(2E)-2-ethylidenehydrazino]-1,3-benzothiazole. One potential direction is to investigate its potential as a novel antimicrobial agent. Another direction is to explore its potential as an anticancer agent. Additionally, further studies are required to determine its safety and efficacy for human use.
Conclusion:
In conclusion, 6-Chloro-2-[(2E)-2-ethylidenehydrazino]-1,3-benzothiazole is a chemical compound that has been extensively studied for its potential applications in various fields. The compound has been found to possess antimicrobial, anticancer, anti-inflammatory, and antiviral properties. It has several advantages for lab experiments but also has some limitations. Further studies are required to determine its safety and efficacy for human use, and there are several potential future directions for research on the compound.
合成法
The synthesis of 6-Chloro-2-[(2E)-2-ethylidenehydrazino]-1,3-benzothiazole has been carried out using different methods. One of the most common methods involves the reaction of 2-aminothiophenol with ethyl chloroacetate to form 2-ethylthio-1,3-benzothiazole. This compound is then reacted with hydrazine hydrate and chloroacetyl chloride to form the desired compound.
科学的研究の応用
The compound has been extensively studied for its potential applications in various fields. It has been found to possess antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The compound has been tested against a wide range of microorganisms, including bacteria, fungi, and viruses. It has also been found to exhibit cytotoxic effects against various cancer cell lines.
特性
CAS番号 |
100220-33-5 |
|---|---|
製品名 |
6-Chloro-2-[(2E)-2-ethylidenehydrazino]-1,3-benzothiazole |
分子式 |
C9H8ClN3S |
分子量 |
225.7 g/mol |
IUPAC名 |
6-chloro-N-[(E)-ethylideneamino]-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C9H8ClN3S/c1-2-11-13-9-12-7-4-3-6(10)5-8(7)14-9/h2-5H,1H3,(H,12,13)/b11-2+ |
InChIキー |
VEQRGMKJTIFRJQ-BIIKFXOESA-N |
異性体SMILES |
C/C=N/NC1=NC2=C(S1)C=C(C=C2)Cl |
SMILES |
CC=NNC1=NC2=C(S1)C=C(C=C2)Cl |
正規SMILES |
CC=NNC1=NC2=C(S1)C=C(C=C2)Cl |
同義語 |
Acetaldehyde, (6-chloro-2-benzothiazolyl)hydrazone (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




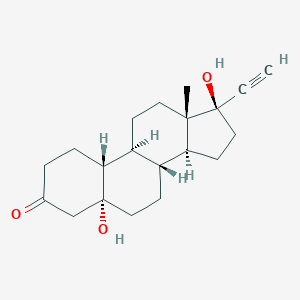
![3-Methyl-3-azabicyclo[3.2.1]octane](/img/structure/B24657.png)

